molecular formula C10H20ClFN2O2 B8190170 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8190170
M. Wt: 254.73 g/mol
InChI Key: PGSZBHZPWPAPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C10H20ClFN2O2. It is a white solid with a molecular weight of 254.73 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride typically involves the reaction of 6-fluoro-1,4-diazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It can serve as a scaffold for the development of new drugs targeting specific enzymes or receptors .

Medicine: In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a drug candidate .

Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The fluorine atom and diazepane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    1,4-Diazepane: A parent compound with similar structural features but lacking the fluorine and ester groups.

    6-Fluoro-1,4-diazepane: A closely related compound with the fluorine atom but without the ester group.

    tert-Butyl 1,4-diazepane-1-carboxylate: Similar ester functionality but without the fluorine atom.

Uniqueness: 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is unique due to the presence of both the fluorine atom and the ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSZBHZPWPAPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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